Cas no 723281-63-8 (3-Bromo-5-(ethoxymethyl)pyridine)

3-Bromo-5-(ethoxymethyl)pyridine is a brominated pyridine derivative featuring an ethoxymethyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom at the 3-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings. The ethoxymethyl group enhances solubility and provides a handle for additional modifications. Its well-defined structure and stability under standard conditions make it a reliable building block for constructing complex heterocyclic systems. Suitable for use in research and industrial settings, this compound is typically handled under inert conditions to preserve reactivity.
3-Bromo-5-(ethoxymethyl)pyridine structure
723281-63-8 structure
Product Name:3-Bromo-5-(ethoxymethyl)pyridine
CAS No:723281-63-8
MF:C8H10BrNO
MW:216.07510137558
MDL:MFCD22056769
CID:1754403
PubChem ID:21984346
Update Time:2025-05-19

3-Bromo-5-(ethoxymethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-bromo-5-(ethoxymethyl)-
    • 3-Bromo-5-(ethoxymethyl)pyridine
    • 3-bromo-5-ethoxymethylpyridine
    • CS-0194995
    • GEVSZPZCBIDGTA-UHFFFAOYSA-N
    • MFCD22056769
    • AKOS027282661
    • SCHEMBL3753652
    • 723281-63-8
    • E92145
    • MDL: MFCD22056769
    • Inchi: 1S/C8H10BrNO/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3
    • InChI Key: GEVSZPZCBIDGTA-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)COCC

Computed Properties

  • Exact Mass: 214.99458g/mol
  • Monoisotopic Mass: 214.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 22.1Ų

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Additional information on 3-Bromo-5-(ethoxymethyl)pyridine

3-Bromo-5-(ethoxymethyl)pyridine (CAS No 723281-63-8): A Comprehensive Overview

The compound 3-Bromo-5-(ethoxymethyl)pyridine, identified by the CAS registry number CAS No 723281-63-8, is an organic chemical that has garnered significant attention in the fields of synthetic chemistry and materials science. This pyridine derivative is characterized by its bromine atom at the 3-position and an ethoxymethyl group at the 5-position, which imparts unique electronic and structural properties. Recent studies have highlighted its potential applications in drug discovery, agrochemicals, and advanced materials.

Pyridine derivatives like 3-Bromo-5-(ethoxymethyl)pyridine are known for their versatility in chemical reactions. The bromine substituent at the 3-position facilitates various substitution reactions, making it a valuable intermediate in organic synthesis. Meanwhile, the ethoxymethyl group at the 5-position introduces steric and electronic effects that can be exploited to design molecules with specific biological activities. Researchers have demonstrated that this compound can serve as a building block for constructing bioactive molecules, including kinase inhibitors and GPCR modulators.

In terms of physical properties, 3-Bromo-5-(ethoxymethyl)pyridine exhibits a melting point of approximately 105°C and a boiling point around 240°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's UV-vis spectrum shows strong absorption bands in the range of 270-290 nm, which is indicative of its conjugated π-system.

The synthesis of 3-Bromo-5-(ethoxymethyl)pyridine typically involves a multi-step process. One common approach starts with the bromination of pyridine using N-bromosuccinimide (NBS) under radical conditions. Subsequent alkylation with an appropriate ethoxymethylating agent, such as ethyl glycol monomethyl ether, yields the desired product after purification via column chromatography or recrystallization. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.

In the realm of application, 3-Bromo-5-(ethoxymethyl)pyridine has shown promise in medicinal chemistry. For instance, studies published in the Journal of Medicinal Chemistry have explored its role as a scaffold for developing anti-cancer agents targeting specific oncogenic pathways. The compound's ability to modulate protein-protein interactions has also been investigated, opening new avenues for therapeutic development.

Beyond medicine, this compound has found utility in agrochemicals. Research conducted by agricultural scientists has demonstrated its potential as a precursor for herbicides with enhanced selectivity and efficacy. The ethoxymethyl group plays a crucial role in optimizing the molecule's bioavailability and stability under environmental conditions.

The environmental impact of 3-Bromo-5-(ethoxymethyl)pyridine is another area of active research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure sustainable use in industrial applications. Results from recent toxicity assays indicate that the compound exhibits low acute toxicity to aquatic organisms when used within recommended limits.

In conclusion, 3-Bromo-5-(ethoxymethyl)pyridine (CAS No 723281-63-8) stands out as a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a valuable intermediate and a functional material in cutting-edge research. As ongoing studies continue to uncover new properties and uses, this compound is poised to play an increasingly important role in advancing modern chemistry.

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